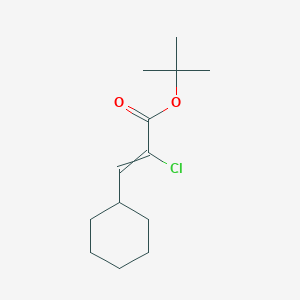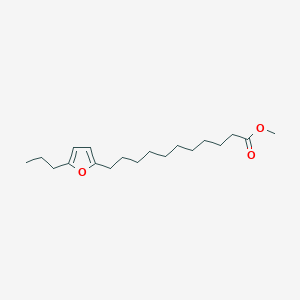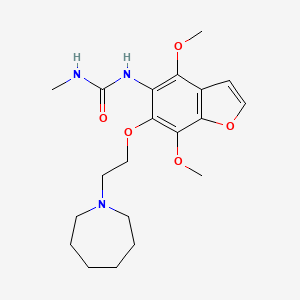![molecular formula C6H7N3OS B14485206 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 64028-53-1](/img/structure/B14485206.png)
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a heterocyclic compound that features a fused ring system combining thiazole and triazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-allylsulfanyl-4,5-diphenyl-3H-1,2,4-triazole with electrophilic agents, such as halogens, to induce cyclization and form the desired thiazolo-triazole structure . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.
作用机制
The mechanism of action of 5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s neuroprotective effects are believed to result from its inhibition of inflammatory pathways and reduction of oxidative stress in neuronal cells .
相似化合物的比较
Similar Compounds
[1,3]Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound shares a similar fused ring system but differs in its substitution pattern and overall structure.
[1,2,4]Triazolo[5,1-b][1,3]thiazin-4-ium: Another related compound with a different arrangement of the thiazole and triazole rings.
Uniqueness
5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
64028-53-1 |
|---|---|
分子式 |
C6H7N3OS |
分子量 |
169.21 g/mol |
IUPAC 名称 |
5-ethyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-one |
InChI |
InChI=1S/C6H7N3OS/c1-2-4-3-11-6-8-7-5(10)9(4)6/h3H,2H2,1H3,(H,7,10) |
InChI 键 |
YXAPKOPMGJENME-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC2=NNC(=O)N12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


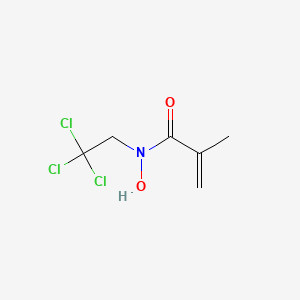
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
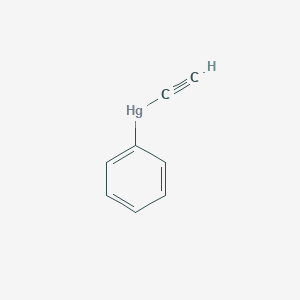
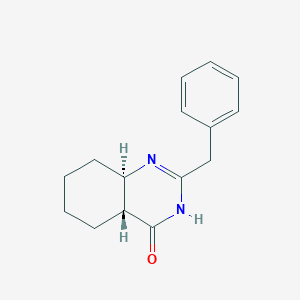
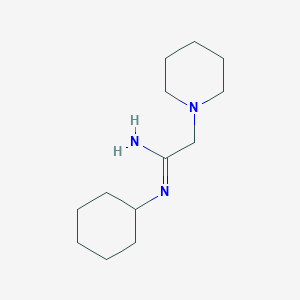
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
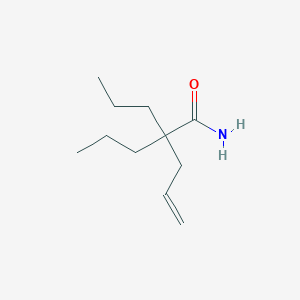

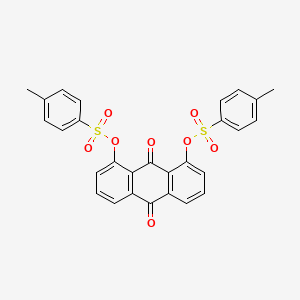
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
